molecular formula C22H32FN3O B5468388 N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5468388
M. Wt: 373.5 g/mol
InChI Key: XBEBRQNGYCWCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a promising drug candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the inhibition of GABA-AT, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, limitations include its relatively short half-life and the need for repeated dosing in order to maintain therapeutic levels.

Future Directions

There are several potential future directions for the research and development of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. These include the investigation of its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to optimize the dosing regimen and improve the pharmacokinetic properties of the drug. Finally, the development of more selective inhibitors of GABA-AT may lead to the development of even more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 2-fluoro-4-methylbenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-fluoro-4-methylbenzylamine. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form this compound.

Scientific Research Applications

N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and has also demonstrated efficacy in reducing drug-seeking behavior in models of addiction.

properties

IUPAC Name

N-cyclopropyl-1-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FN3O/c1-16-4-5-17(21(23)13-16)14-25-11-8-20(9-12-25)26-10-2-3-18(15-26)22(27)24-19-6-7-19/h4-5,13,18-20H,2-3,6-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEBRQNGYCWCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.